![molecular formula C13H19N B062102 (2-Cyclopentyl-2-phenylethyl)amine CAS No. 175343-28-9](/img/structure/B62102.png)
(2-Cyclopentyl-2-phenylethyl)amine
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Overview
Description
(2-Cyclopentyl-2-phenylethyl)amine is a compound that could potentially be of interest in various chemical research areas due to its structural features. These include the cyclopentyl ring, a common motif in medicinal chemistry for its favorable pharmacokinetic properties, and the phenylethylamine backbone, known for its significance in biologically active compounds.
Synthesis Analysis
The synthesis of compounds similar to (2-Cyclopentyl-2-phenylethyl)amine often involves palladium-catalyzed reactions or other metal-catalyzed mechanisms. For instance, cyclopalladated compounds can be synthesized from related amines through reactions with palladium acetate, showcasing a method that could potentially be adapted for synthesizing (2-Cyclopentyl-2-phenylethyl)amine (Albert et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds emphasizes the importance of X-ray crystallography in determining the arrangement of atoms within a molecule. Such techniques provide insights into the stereochemistry and conformational preferences of molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving phenylethylamine derivatives can lead to a wide variety of products, depending on the reactants and conditions used. For example, reactions with carbon monoxide in the presence of metal catalysts can yield complex organic compounds, highlighting the versatile reactivity of these amines (Albert et al., 2007).
Scientific Research Applications
Biogenic Amine Degradation
Research on Pseudomonas species highlights their ability to grow in media containing biogenic amines (BAs) as carbon and energy sources. This capability makes them excellent models for studying catabolic pathways of BAs, leading to the identification of genes, enzymes, transport systems, and regulators involved in these pathways. The knowledge of these pathways has facilitated the design of genetically manipulated microbes for BA elimination from various sources, underscoring biotechnological applications in environmental microbiology (Luengo & Olivera, 2020).
Analytical Methods for Biogenic Amines
The determination of biogenic amines in foods is crucial due to their toxicity and their role as freshness or spoilage indicators. Several chromatographic methods, including HPLC, have been developed for quantifying BAs, with techniques focused on enhancing detection sensitivity through derivatization (Önal, 2007).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) show effectiveness in degrading nitrogen-containing compounds, including amines. These processes are crucial for addressing global concerns about the toxic and hazardous amino-compounds in water, emphasizing the need for technologies that focus on their complete degradation. Ozone and Fenton processes are highlighted for their reactivity towards amines (Bhat & Gogate, 2021).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) are studied for their CO2 capture capabilities. The basic amino functionalities interact strongly with CO2, making these materials significant for environmental applications. Different synthesis methods, including in situ synthesis, post-modification, and physical impregnation, are explored to prepare MOFs with high CO2 sorption capacity (Lin, Kong, & Chen, 2016).
Biomedical Applications
Chitosan-catechol, inspired by mussel adhesive proteins, is recognized for its biocompatibility and excellent hemostatic ability and tissue adhesion. Such polymers demonstrate significant potential for medical applications, including wound healing patches, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with various targets including adrenoceptors, dopamine receptors, and the trace amine-associated receptor 1 (hTAAR1) .
Mode of Action
Phenethylamine, a structurally similar compound, is known to release norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . As an agonist of hTAAR1, it could potentially modulate neurotransmission in dopaminergic, serotonergic, and glutamatergic neurons .
Biochemical Pathways
Given its structural similarity to phenethylamine, it may influence the catecholaminergic system and other neurotransmitter systems .
Result of Action
Based on its structural similarity to phenethylamine, it may influence neurotransmission and potentially have psychoactive effects .
properties
IUPAC Name |
2-cyclopentyl-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNEYSOKMSPAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589439 |
Source
|
Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175343-28-9 |
Source
|
Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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